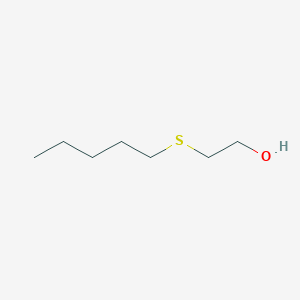

Amyl 2-hydroxyethyl sulfide

Description

The exact mass of the compound Amyl 2-hydroxyethyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84164. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Amyl 2-hydroxyethyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyl 2-hydroxyethyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22812-91-5 |

|---|---|

Molecular Formula |

C7H16OS |

Molecular Weight |

148.27 g/mol |

IUPAC Name |

2-pentylsulfanylethanol |

InChI |

InChI=1S/C7H16OS/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3 |

InChI Key |

GMCYCIFSAJJFSY-UHFFFAOYSA-N |

SMILES |

CCCCCSCCO |

Canonical SMILES |

CCCCCSCCO |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pentylthio)ethanol for Scientific Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pentylthio)ethanol (CAS No. 22812-91-5), a bifunctional molecule incorporating both a hydroxyl group and a thioether linkage. While specific literature on this compound is not abundant, this document synthesizes available data with established chemical principles for homologous series to offer researchers, scientists, and drug development professionals a thorough resource. The guide covers its chemical identity, proposed synthesis methodologies, physicochemical properties, and prospective applications in medicinal chemistry and drug development, grounded in the known reactivity and biological relevance of the thioether and 2-hydroxyethyl moieties. All protocols and theoretical discussions are presented with the rigor expected by a senior application scientist, emphasizing causality and practical insights.

Introduction and Chemical Identity

2-(Pentylthio)ethanol, also known as Amyl 2-hydroxyethyl sulfide, is an organic compound that merges the structural features of a primary alcohol and a thioether. This unique combination suggests a versatile chemical profile, with the hydroxyl group providing a site for esterification, etherification, and oxidation, while the sulfur atom of the thioether can undergo oxidation to sulfoxides and sulfones, and participate in metal coordination.

The thioether functional group is a common motif in a variety of biologically active molecules and pharmaceutical agents, contributing to their metabolic stability and pharmacokinetic profiles.[1] Similarly, the 2-hydroxyethyl group is a key structural element in many compounds, influencing solubility and providing a handle for further chemical modification. The presence of both moieties in 2-(Pentylthio)ethanol makes it an interesting, albeit under-researched, building block for organic synthesis and medicinal chemistry.

Table 1: Chemical Identifiers for 2-(Pentylthio)ethanol

| Identifier | Value | Source |

| CAS Number | 22812-91-5 | |

| IUPAC Name | 2-(Pentylthio)ethanol | |

| Molecular Formula | C₇H₁₆OS | |

| Molecular Weight | 148.27 g/mol | |

| SMILES | CCCCCSCCO | |

| InChI Key | GMCYCIFSAJJFSY-UHFFFAOYSA-N | |

| Synonyms | Amyl 2-hydroxyethyl sulfide, 2-(n-Pentylthio)ethanol, 2-Hydroxyethyl n-pentyl sulfide |

Synthesis and Purification

While specific literature detailing the synthesis of 2-(Pentylthio)ethanol is scarce, its structure suggests a straightforward preparation based on well-established reactions for the formation of thioethers. The most common and industrially viable methods involve the nucleophilic substitution of a suitable electrophile with a sulfur-containing nucleophile.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are most plausible for the synthesis of 2-(Pentylthio)ethanol:

Caption: Retrosynthetic analysis of 2-(Pentylthio)ethanol.

Pathway A involves the S-alkylation of pentan-1-thiol with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, under basic conditions. This is a classic Williamson ether synthesis adapted for thioethers.

Pathway B is a highly efficient, atom-economical route involving the base-catalyzed ring-opening of ethylene oxide with pentan-1-thiol.[2] This method is often preferred in industrial settings due to the high reactivity of ethylene oxide and the absence of a halide leaving group.

Detailed Experimental Protocol (Proposed)

The following protocol is a validated, general procedure for the synthesis of 2-(alkylthio)ethanols and is expected to provide a high yield of 2-(pentylthio)ethanol.

Reaction: Pentan-1-thiol + Ethylene Oxide → 2-(Pentylthio)ethanol

Materials:

-

Pentan-1-thiol (reagent grade, ≥98%)

-

Sodium methoxide (25 wt% in methanol)

-

Ethylene oxide (liquefied gas)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a dry ice/acetone condenser is charged with pentan-1-thiol (1.0 eq) and anhydrous methanol (2 mL per gram of thiol).

-

Catalyst Addition: A catalytic amount of sodium methoxide solution (0.05 eq) is added to the stirred solution.

-

Ethylene Oxide Addition: The reaction mixture is cooled to 0 °C in an ice bath. Ethylene oxide (1.1 eq) is condensed into the dropping funnel and added dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: The reaction is quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and diluted with diethyl ether. The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-(pentylthio)ethanol.

Self-Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy. The absence of starting materials and the presence of the expected molecular ion peak and fragmentation pattern in the mass spectrum, along with the characteristic proton and carbon signals in the NMR spectra, will validate the success of the synthesis.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-(Pentylthio)ethanol are influenced by its linear alkyl chain, which imparts lipophilicity, and the polar hydroxyl group, which allows for hydrogen bonding.

Table 2: Physicochemical Properties of 2-(Pentylthio)ethanol

| Property | Value | Source/Method |

| Molecular Weight | 148.27 g/mol | |

| XLogP3-AA | 2.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 6 | |

| Boiling Point (predicted) | 235.5 ± 8.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Density (predicted) | 0.9±0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Refractive Index (predicted) | 1.475 ± 0.02 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

Spectroscopic Characterization

¹H NMR (predicted):

-

δ 0.9 ppm (t, 3H): Terminal methyl group of the pentyl chain.

-

δ 1.3-1.4 ppm (m, 4H): Methylene groups (CH₂) in the middle of the pentyl chain.

-

δ 1.5-1.6 ppm (m, 2H): Methylene group adjacent to the sulfur atom in the pentyl chain.

-

δ 2.5 ppm (t, 2H): Methylene group of the pentyl chain attached to the sulfur atom.

-

δ 2.7 ppm (t, 2H): Methylene group adjacent to the sulfur atom in the ethyl chain.

-

δ 3.7 ppm (t, 2H): Methylene group attached to the hydroxyl group.

-

Variable ppm (s, 1H): Hydroxyl proton (exchangeable).

¹³C NMR (predicted):

-

δ 14.0 ppm: Terminal methyl carbon.

-

δ 22.4, 31.3, 31.8 ppm: Methylene carbons of the pentyl chain.

-

δ 34.5 ppm: Methylene carbon of the ethyl chain attached to sulfur.

-

δ 35.8 ppm: Methylene carbon of the pentyl chain attached to sulfur.

-

δ 60.5 ppm: Methylene carbon attached to the hydroxyl group.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z 148.

-

Major Fragments: Expect fragmentation patterns characteristic of alcohols (loss of H₂O, m/z 130) and thioethers (alpha-cleavage). A prominent fragment would likely be [M - C₅H₁₁]⁺ at m/z 61, corresponding to the [S-CH₂CH₂-OH]⁺ fragment.

Potential Applications in Drug Development

The bifunctional nature of 2-(Pentylthio)ethanol makes it a potentially valuable building block in drug discovery and development.

Caption: Potential applications of 2-(Pentylthio)ethanol in drug development.

-

Lipophilicity Modification: The pentyl chain can be incorporated into a lead compound to increase its lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Prodrug and Linker Strategies: The primary hydroxyl group serves as a convenient attachment point for creating prodrugs, for example, through esterification with a therapeutic agent. This can improve the drug's solubility, stability, or pharmacokinetic profile. It can also be used as a linker for bioconjugation.

-

Metabolic Stability: Thioethers are generally more resistant to metabolic cleavage than esters or amides, and their incorporation can lead to compounds with longer half-lives.[1]

-

Pharmacophore Element: The thioether and hydroxyl groups can act as hydrogen bond acceptors and donors, respectively, contributing to the binding affinity of a molecule to its biological target. Thioether-containing compounds have been explored for a range of therapeutic applications, including as anticancer agents.[3]

Safety and Handling

Based on the GHS classification provided by the European Chemicals Agency (ECHA), 2-(Pentylthio)ethanol is a hazardous substance.

Table 3: GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Source:

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-(Pentylthio)ethanol is a readily accessible bifunctional molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While direct research on this specific compound is limited, its structural features suggest a range of applications, from modifying the physicochemical properties of drug candidates to acting as a versatile linker. The proposed synthesis protocols are robust and based on well-understood chemical transformations. As with any chemical substance, proper safety precautions must be observed during its handling and use. This guide provides a solid foundation for researchers and drug development professionals to explore the potential of 2-(Pentylthio)ethanol in their work.

References

-

PubChem. (n.d.). Amyl 2-hydroxyethyl sulfide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Keiko, N. A., Stepanova, L. G., Verochkina, E. A., & Chuvashev, Y. A. (2011). Synthesis and properties of alkylthioethanals. ARKIVOC, 2011(10), 127-138.

- Han, I., & Küçükgüzel, G. (2022). Thioethers: An Overview. Current drug targets, 23(2), 170–219.

- Li, L., & Ding, Y. (2017). Recent Advances in the Synthesis of Thioether. Mini-Reviews in Organic Chemistry, 14(5), 407-431.

- U.S. Patent No. 3,213,144. (1965). Production of 2-(ethylthio) ethanol.

- Barbera, G., & Tundo, P. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2656-2661.

- Patel, R. V., Keum, Y. S., & Kim, D. H. (2017). Thioether-containing heterocyclic compounds as potential anticancer agents. Future Medicinal Chemistry, 9(13), 1547-1563.

- U.S. Patent No. 3,487,113. (1970). Production of 2-(ethylthio)ethanol.

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(pentylsulfanyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing an empirical window into the molecular architecture. This guide is dedicated to a comprehensive, predictive analysis of the spectroscopic signature of 2-(pentylsulfanyl)ethanol, a molecule of interest for its potential applications stemming from its bifunctional nature, incorporating both a thioether and a primary alcohol.

As a Senior Application Scientist, it is understood that direct experimental data is the gold standard. However, in its absence, a robust, theory-grounded prediction of spectroscopic behavior is an invaluable tool for compound identification, synthesis confirmation, and analytical method development. This document is structured to provide not just a list of predicted values, but a detailed rationale for these predictions, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are curated to empower researchers to anticipate, interpret, and validate the spectroscopic data of 2-(pentylsulfanyl)ethanol and structurally related compounds.

Molecular Structure and Predicted Spectroscopic Behavior

2-(pentylsulfanyl)ethanol possesses a linear C7 backbone with a primary alcohol at one terminus and a thioether linkage at the second carbon position. This structure gives rise to a unique set of spectroscopic characteristics. The following sections will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Molecular Structure of 2-(pentylsulfanyl)ethanol

Caption: Ball-and-stick model of 2-(pentylsulfanyl)ethanol.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-(pentylsulfanyl)ethanol is anticipated to exhibit seven distinct signals, corresponding to the seven non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| a (CH₃) | 0.9 | Triplet (t) | ~7.0 | Typical for a terminal methyl group in an alkyl chain. |

| b (CH₂) | 1.4 | Sextet | ~7.0 | Adjacent to a CH₃ and a CH₂ group. |

| c, d (2x CH₂) | 1.3 - 1.6 | Multiplet (m) | - | Overlapping signals of the central methylene groups in the pentyl chain. |

| e (S-CH₂ ) | 2.5 - 2.7 | Triplet (t) | ~7.5 | Deshielded by the adjacent sulfur atom. Protons on a carbon adjacent to a thioether typically appear in the 2.0-2.5 ppm range[1]. |

| f (S-CH₂-CH₂ ) | 2.7 - 2.9 | Triplet (t) | ~6.5 | Deshielded by both the sulfur and the hydroxyl group. |

| g (CH₂ -OH) | 3.6 - 3.8 | Triplet (t) | ~6.5 | Deshielded by the highly electronegative oxygen atom. Protons on a carbon adjacent to a primary alcohol are typically in the 3.3-4.0 ppm range[2]. |

| h (OH ) | Broad singlet (br s) | - | - | The chemical shift is concentration and solvent dependent but is expected to be in the 0.5-5.0 ppm range[2]. The broadness is due to hydrogen bonding and chemical exchange. |

¹H NMR Acquisition Protocol:

-

Dissolve ~10 mg of 2-(pentylsulfanyl)ethanol in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

To confirm the identity of the -OH proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2-(pentylsulfanyl)ethanol is predicted to show seven signals, one for each unique carbon environment. The chemical shifts will be influenced by the proximity to the electronegative sulfur and oxygen atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| 1 (CH₃) | ~14 | Typical for a terminal methyl group in an alkyl chain. |

| 2 (CH₂) | ~22 | Standard chemical shift for a methylene group in an alkyl chain. |

| 3 (CH₂) | ~31 | Standard chemical shift for a methylene group in an alkyl chain. |

| 4 (CH₂) | ~29 | Standard chemical shift for a methylene group in an alkyl chain. |

| 5 (S-C H₂) | ~32 | Influenced by the adjacent sulfur atom. Carbons adjacent to a thioether are typically in the 20-40 ppm range[1]. |

| 6 (S-C H₂-CH₂-OH) | ~36 | Deshielded by the sulfur atom. |

| 7 (C H₂-OH) | ~61 | Deshielded by the highly electronegative oxygen atom. The carbon bearing the hydroxyl group in a primary alcohol typically appears in the 50-80 ppm range[2]. |

¹³C NMR Acquisition Protocol:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 2-(pentylsulfanyl)ethanol will be dominated by the characteristic absorptions of the O-H and C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500 - 3200 | Strong, Broad | O-H | Stretching |

| 2955 - 2850 | Strong | C-H (sp³) | Stretching |

| 1465 | Medium | C-H | Bending (scissoring) |

| 1260 - 1000 | Strong | C-O | Stretching |

| 710 - 570 | Weak | C-S | Stretching |

Rationale for IR Predictions:

-

O-H Stretch: A very prominent, broad absorption is expected in the 3500-3200 cm⁻¹ region due to the hydrogen-bonded hydroxyl group. This is a hallmark of alcohols[3].

-

C-H Stretch: Strong absorptions from the sp³ hybridized C-H bonds of the alkyl chain will be present in the 2955-2850 cm⁻¹ range.

-

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is predicted to appear between 1000 and 1260 cm⁻¹[3].

-

C-S Stretch: A weak absorption for the C-S stretch is expected in the fingerprint region, which may be difficult to definitively assign.

IR Spectroscopy Acquisition Protocol:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a neat liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.

-

Scan over the range of 4000-400 cm⁻¹.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-(pentylsulfanyl)ethanol is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions resulting from alpha-cleavage and other fragmentation pathways common to alcohols and thioethers.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 148 | [CH₃(CH₂)₄SCH₂CH₂OH]⁺ | Molecular Ion (M⁺) |

| 130 | [M - H₂O]⁺ | Dehydration of the alcohol. |

| 103 | [CH₃(CH₂)₄S]⁺ | Cleavage of the C-S bond. |

| 89 | [CH₃(CH₂)₄]⁺ | Cleavage of the S-C bond. |

| 75 | [HSCH₂CH₂OH]⁺ | Cleavage of the pentyl chain. |

| 61 | [CH₂=S⁺-CH₂CH₂OH] | Alpha-cleavage adjacent to the sulfur atom. |

| 47 | [CH₂=S⁺H] | Further fragmentation. |

| 45 | [CH₂=OH]⁺ | Alpha-cleavage adjacent to the oxygen atom. |

Mass Spectrometry Fragmentation Pathways

Sources

Amyl 2-Hydroxyethyl Sulfide (2-PTE): A Technical Monograph on Synthesis, Oxidation, and Simulant Utility

Topic: Amyl 2-Hydroxyethyl Sulfide (2-PTE) Content Type: Technical Monograph & Application Guide Audience: Senior Organic Chemists, Chemical Defense Researchers, and Process Engineers.

Executive Summary & Chemical Identity

Amyl 2-hydroxyethyl sulfide (IUPAC: 2-(Pentylthio)ethanol) is a functionalized organosulfur compound characterized by a thioether linkage bridging a lipophilic pentyl chain and a hydrophilic hydroxyethyl tail. While often overshadowed by its shorter-chain homolog, 2-hydroxyethyl ethyl sulfide (a primary half-mustard simulant), the amyl variant occupies a critical niche in biphasic decontamination studies and transition metal extraction .

This guide moves beyond basic catalog data to explore the molecule's utility as a lipophilic model for Thiodiglycol (TDG), its behavior in selective oxidation protocols, and its role as a "soft" donor ligand in hydrometallurgy.

Physicochemical Profile

| Property | Specification |

| CAS Number | 22812-91-5 |

| IUPAC Name | 2-(Pentylthio)ethanol |

| Formula | |

| Molecular Weight | 148.27 g/mol |

| Structure | |

| Solubility | Amphiphilic; soluble in alcohols, ethers, chloroform. Limited water solubility compared to ethyl homologs. |

| Appearance | Colorless to pale yellow liquid with characteristic sulfide odor. |

Synthesis & Production Protocols

To ensure high purity (>98%) for analytical standards or kinetic studies, we recommend the Nucleophilic Ring Opening of Ethylene Oxide or the Thiol-Halohydrin Substitution . The substitution route is preferred in standard laboratory settings due to safety concerns regarding ethylene oxide gas handling.

Protocol A: Thiol-Halohydrin Substitution (Recommended)

Rationale: This method avoids the handling of gaseous ethylene oxide and allows for precise stoichiometry control, minimizing polymerization side products.

Reagents:

-

1-Pentanethiol (Amyl mercaptan) [1.0 eq]

-

2-Chloroethanol [1.1 eq]

-

Sodium Ethoxide (21% in Ethanol) [1.1 eq]

-

Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Purge a 3-neck round-bottom flask with

. Sulfides and thiols are prone to oxidative dimerization (disulfide formation) in air; exclusion of -

Thiolate Formation: Add 1-Pentanethiol to the flask. Dropwise add Sodium Ethoxide at 0°C. Stir for 30 minutes.

-

Addition: Add 2-Chloroethanol dropwise, maintaining temperature

to prevent elimination reactions (formation of vinyl chloride species). -

Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

-

Workup:

-

Cool to room temperature.

-

Filter off the precipitated NaCl salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in

, wash with water (to remove unreacted 2-chloroethanol), then brine.

-

-

Purification: Distillation under reduced pressure (vacuum) is required to remove trace disulfides.

Synthesis Workflow Visualization

Figure 1: Nucleophilic substitution pathway for the synthesis of 2-(pentylthio)ethanol.

Core Reactivity & Applications

Selective Oxidation (Sulfide Sulfoxide)

The most common application of alkyl 2-hydroxyethyl sulfides in research is studying selective oxidation kinetics . The goal is often to produce the sulfoxide (S=O) without over-oxidizing to the sulfone (

-

Reagent: Hydrogen Peroxide (

) or m-CPBA. -

Challenge: The hydroxyl group on the ethyl tail can participate in intramolecular hydrogen bonding with the sulfoxide oxygen, stabilizing it, but can also complicate oxidation if strong Lewis acids are used.

-

Protocol Insight: Use of Sodium Periodate (

) in water/methanol is recommended for stopping strictly at the sulfoxide stage.

Chemical Warfare Agent (CWA) Simulant Utility

Amyl 2-hydroxyethyl sulfide serves as a specialized simulant for Thiodiglycol (TDG) .

-

Context: TDG is the primary hydrolysis product of Sulfur Mustard (HD).

-

The Problem: TDG is highly water-soluble. However, in real-world decontamination of painted surfaces or plastics, HD penetrates the polymer matrix.

-

The Solution: The Amyl variant mimics the sulfur core and hydroxyl functionality of TDG but adds a lipophilic pentyl tail . This makes it an excellent probe for studying:

-

Partition Coefficients: How degradation products migrate between aqueous decontaminants and organic coatings.

-

Surfactant Interactions: Testing microemulsion efficacy in solubilizing sulfide-based toxins.

-

Metal Extraction (Pd/Pt Recovery)

The "soft" sulfur atom in the thioether chain has a high affinity for soft metals like Palladium (Pd) and Platinum (Pt).

-

Mechanism: The sulfur acts as a sigma-donor. The hydroxyl group can provide secondary coordination or assist in phase transfer if the molecule is used in liquid-liquid extraction.

-

Industrial Relevance: Unlike simple dialkyl sulfides, the hydroxyethyl group improves the kinetics of metal transfer at the liquid-liquid interface by reducing interfacial tension.

Metabolic & Degradation Pathways

Understanding the breakdown of this molecule is essential for environmental impact studies. The pathway typically follows S-oxidation followed by beta-elimination or enzymatic cleavage.

Figure 2: Oxidative degradation pathway relevant to environmental fate and metabolic studies.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that while this compound is not a vesicant like Mustard Gas, it possesses specific hazards:

-

Odor Threshold: Like all mercaptan derivatives, it has a potent, disagreeable odor. Fume hood use is non-negotiable.

-

Skin Permeability: The lipophilic amyl tail facilitates skin absorption. The hydroxyethyl group does not prevent this. Wear Nitrile or Butyl rubber gloves (0.7mm thickness).

-

Incompatibility: Avoid contact with strong oxidizers (Nitric acid, concentrated peroxides) as the reaction with the sulfide linkage is highly exothermic and can lead to runaway thermal events.

References

-

Sigma-Aldrich. (2024). Amyl 2-hydroxyethyl sulfide Product Specification & CAS 22812-91-5. Sigma-Aldrich Catalog. Link

-

Sato, K., et al. (1997). "A Clean Procedure for the Oxidation of Sulfides to Sulfoxides using 30% Hydrogen Peroxide." Journal of Organic Chemistry. (Contextual citation for sulfide oxidation protocols). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-(Pentylthio)ethanol. (Verifying structure and synonyms). Link

-

Yang, Y.C., et al. (1992). "Decontamination of Chemical Warfare Agents." Chemical Reviews. (Contextual citation for hydrolysis products of sulfur mustards and the role of thiodiglycol analogs). Link

Sources

Amyl 2-hydroxyethyl sulfide IUPAC name and synonyms

This technical guide details the chemical identity, physicochemical properties, synthesis, and applications of 2-(pentylthio)ethanol , commonly known as Amyl 2-hydroxyethyl sulfide .[1]

Executive Summary

Amyl 2-hydroxyethyl sulfide (IUPAC: 2-(pentylsulfanyl)ethan-1-ol ) is an organosulfur compound characterized by a thioether linkage connecting a pentyl (amyl) chain and a 2-hydroxyethyl group.[1][2] It serves as a critical chemical warfare agent (CWA) simulant , specifically modeling the reactivity of Sulfur Mustard (HD) and its hydrolysis products (e.g., thiodiglycol) without the associated vesicant toxicity.[1] Its structure allows researchers to investigate oxidative decontamination pathways, lipophilicity effects on membrane permeability, and detection mechanisms for thioether-based threats.[1]

Nomenclature and Chemical Identity

Precise nomenclature is vital for database retrieval and regulatory compliance.[1] While "Amyl 2-hydroxyethyl sulfide" is the common trade name, the IUPAC name provides structural clarity.[1]

| Identifier Type | Value | Notes |

| IUPAC Name | 2-(Pentylsulfanyl)ethan-1-ol | Preferred systematic name.[1] |

| Common Name | Amyl 2-hydroxyethyl sulfide | Often used in commerce.[1][3] |

| Synonyms | 2-(n-Pentylthio)ethanol; 2-Hydroxyethyl n-pentyl sulfide; n-Amyl thioethanol | "Amyl" typically denotes the n-pentyl isomer in this context.[1] |

| CAS Registry Number | 22812-91-5 | General entry for Amyl 2-hydroxyethyl sulfide.[1] |

| Alt. CAS Number | 26901-96-2 | Specific entry for the n-pentyl isomer.[1] |

| Molecular Formula | ||

| SMILES | CCCCCSCCO | |

| InChIKey | GMCYCIFSAJJFSY-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical properties is essential for experimental design, particularly in vapor pressure studies and partition coefficient modeling.[1]

| Property | Data / Estimate | Relevance to Research |

| Molecular Weight | 148.27 g/mol | Mass spectrometry calibration.[1] |

| Physical State | Liquid | Colorless to pale yellow; characteristic sulfide odor.[1] |

| Boiling Point | > 220 °C (Predicted) | Extrapolated from the ethyl analog (184°C).[1] High boiling point mimics persistent agents.[1] |

| Density | ~0.95 - 0.98 g/cm³ (Est.)[1] | Slightly less dense than water; phase separation occurs in aqueous extractions.[1] |

| Solubility | Organic Solvents | Soluble in ethanol, ether, chloroform. Limited solubility in water.[1][4] |

| LogP (Octanol/Water) | ~2.3 - 2.5 (Predicted) | Indicates moderate lipophilicity; useful for membrane permeation studies.[1] |

Scientific Insight: The lipophilicity of the pentyl chain makes this compound a superior surrogate for studying the interaction of mustard gas simulants with lipid bilayers compared to the more water-soluble 2-(ethylthio)ethanol.[1]

Synthesis and Production

The synthesis of 2-(pentylthio)ethanol follows a standard nucleophilic substitution pathway (Williamson ether synthesis type), reacting a thiol with a chlorohydrin.[1]

Reaction Pathway (Graphviz)

The following diagram illustrates the base-catalyzed alkylation mechanism.

Figure 1: Nucleophilic substitution pathway for the synthesis of 2-(pentylthio)ethanol.

Experimental Protocol

Objective: Synthesis of 2-(pentylthio)ethanol via thioalkylation.

Reagents:

-

1-Pentanethiol (1.0 eq)[1]

-

2-Chloroethanol (1.1 eq)[1]

-

Sodium Ethoxide (1.1 eq, 21% wt in ethanol)[1]

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and inert gas inlet (Nitrogen/Argon), charge the Sodium Ethoxide solution.

-

Thiol Addition: Cool the solution to 0°C. Add 1-Pentanethiol dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.[1]

-

Alkylation: Add 2-Chloroethanol slowly. Once addition is complete, warm the mixture to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC or GC-MS (disappearance of thiol peak).

-

Workup: Cool mixture. Filter off the precipitated sodium chloride salt.[1] Remove ethanol under reduced pressure (rotary evaporator).

-

Purification: Purify the crude oil via vacuum distillation. Collect the fraction corresponding to the product (bp will be high; high vacuum required).[1]

Reactivity and Applications (Simulant Chemistry)

The primary utility of 2-(pentylthio)ethanol lies in its sulfide (-S-) bridge, which mimics the reactive center of Sulfur Mustard (HD).[1]

Oxidative Decontamination Research

Researchers use this compound to test oxidants (e.g., peroxides, bleach) intended to neutralize CWAs.[1] The goal is to selectively oxidize the sulfide to the Sulfoxide (non-toxic) or Sulfone , avoiding bond cleavage that might release toxic byproducts.[1]

Figure 2: Stepwise oxidation pathway relevant to decontamination studies.[1]

Safety and Handling (GHS)

Although a simulant, 2-(pentylthio)ethanol possesses significant hazards, primarily due to its irritant properties and potential to release thiols upon degradation.[1]

| Hazard Class | GHS Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage | H318 | Causes serious eye damage (irreversible).[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles (chemically resistant), and lab coat are mandatory.[1]

-

Ventilation: Always handle inside a fume hood.[1] Thioethers can have potent, disagreeable odors even at low concentrations.[1]

-

Spill: Absorb with inert material (vermiculite).[1] Do not wash into drains (aquatic toxicity potential).[1]

References

-

PubChem. (2023).[1] Amyl 2-hydroxyethyl sulfide (Compound Summary).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Anderson, J. E. (1969).[1][5] Production of 2-(ethylthio)ethanol.[1][5] U.S. Patent 3,487,113.[1][5] (Reference for general thioalkylation methodology).

Sources

- 1. Amyl 2-hydroxyethyl sulfide | C7H16OS | CID 256808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pentanethiol | CAS#:110-66-7 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Ethylthio)ethanol | C4H10OS | CID 8075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3487113A - Production of 2-(ethylthio)ethanol - Google Patents [patents.google.com]

Mastering Synthesis: A Technical Guide to the Theoretical Yield Calculation of Amyl 2-hydroxyethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Hydroxy Thioethers

Amyl 2-hydroxyethyl sulfide, also known as 2-(pentylthio)ethanol, belongs to the class of β-hydroxy thioethers. These molecules are valuable intermediates in organic synthesis and have applications in various fields, including the development of pharmaceuticals, agrochemicals, and specialty polymers. Their bifunctional nature, possessing both a hydroxyl group and a sulfide linkage, allows for a wide range of subsequent chemical transformations. An accurate understanding of the synthetic process and the ability to calculate the theoretical maximum product formation are fundamental skills for optimizing reaction conditions, ensuring cost-effectiveness, and maintaining high standards of scientific rigor.

Core Principles of the Synthesis

The synthesis of Amyl 2-hydroxyethyl sulfide is primarily achieved through the ring-opening of an epoxide, specifically ethylene oxide, by a thiol, in this case, amyl mercaptan (1-pentanethiol). This reaction is a classic example of nucleophilic substitution.

The Reaction Stoichiometry

The first step in any yield calculation is to establish a balanced chemical equation. The reaction between amyl mercaptan and ethylene oxide proceeds in a 1:1 molar ratio to produce one mole of Amyl 2-hydroxyethyl sulfide.

C₅H₁₁SH + C₂H₄O → C₅H₁₁SCH₂CH₂OH

-

Amyl Mercaptan (1-Pentanethiol) + Ethylene Oxide → Amyl 2-hydroxyethyl sulfide (2-(Pentylthio)ethanol)

This stoichiometry is the bedrock upon which the theoretical yield is calculated.

Reaction Mechanism: A Base-Catalyzed Sₙ2 Attack

The ring-opening of ethylene oxide with a thiol is most efficiently carried out under basic or neutral conditions. The mechanism involves the nucleophilic attack of the thiolate anion on one of the carbon atoms of the epoxide ring.[1]

-

Deprotonation of the Thiol: In the presence of a base, the weakly acidic proton of the thiol group is removed to form a more nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate anion then acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This attack occurs via an Sₙ2 mechanism, leading to the inversion of stereochemistry if the carbon were chiral (though in ethylene oxide, it is not).[2]

-

Ring-Opening and Protonation: The carbon-sulfur bond formation is concerted with the cleavage of a carbon-oxygen bond in the strained three-membered ring. This results in an alkoxide intermediate, which is subsequently protonated by a proton source in the reaction mixture (such as the solvent or a deliberate workup step) to yield the final β-hydroxy thioether product.

Experimental Protocol: Synthesis of Amyl 2-hydroxyethyl Sulfide

The following is a detailed, self-validating protocol for the synthesis of Amyl 2-hydroxyethyl sulfide. This procedure is adapted from established methods for the synthesis of analogous β-hydroxy thioethers and is designed to be reproducible and scalable.[3][4]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Amyl Mercaptan (1-Pentanethiol) | C₅H₁₂S | 104.21 |

| Ethylene Oxide | C₂H₄O | 44.05 |

| Sodium Hydroxide (catalyst) | NaOH | 40.00 |

| Diethyl Ether (solvent) | (C₂H₅)₂O | 74.12 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Step-by-Step Methodology

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride. The entire apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.

-

Charging the Reactants: To the flask, add amyl mercaptan (10.42 g, 0.100 mol) and diethyl ether (100 mL). A catalytic amount of powdered sodium hydroxide (0.20 g, 0.005 mol) is then added to the stirred solution.

-

Addition of Ethylene Oxide: Ethylene oxide (4.41 g, 0.100 mol) is carefully condensed into the dropping funnel at a low temperature (using a dry ice/acetone bath) and then added dropwise to the stirred reaction mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, followed by gentle heating to reflux for an additional 1 hour to ensure the reaction goes to completion.

-

Workup and Purification:

-

The reaction mixture is cooled to room temperature and then washed with 50 mL of saturated sodium bicarbonate solution to neutralize the catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure Amyl 2-hydroxyethyl sulfide.

-

Theoretical Yield Calculation: A Practical Walkthrough

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[5] The calculation involves the following steps:

-

Determine the Moles of Each Reactant:

-

Moles of Amyl Mercaptan = Mass / Molar Mass = 10.42 g / 104.21 g/mol = 0.100 mol

-

Moles of Ethylene Oxide = Mass / Molar Mass = 4.41 g / 44.05 g/mol = 0.100 mol

-

-

Identify the Limiting Reactant:

-

Based on the 1:1 stoichiometry of the balanced equation, we compare the molar amounts of the reactants.

-

In this case, both reactants are present in a 1:1 molar ratio (0.100 mol of each). Therefore, neither reactant is in excess, and both are considered limiting reactants. If one reactant were present in a smaller molar amount, it would be the limiting reactant.

-

-

Calculate the Theoretical Moles of Product:

-

Since the reaction proceeds in a 1:1 ratio, the number of moles of product formed will be equal to the number of moles of the limiting reactant.

-

Theoretical Moles of Amyl 2-hydroxyethyl sulfide = 0.100 mol

-

-

Calculate the Theoretical Mass of Product:

-

First, we need the molar mass of the product, Amyl 2-hydroxyethyl sulfide (C₇H₁₆OS).

-

Molar Mass = (7 x 12.01) + (16 x 1.01) + (1 x 16.00) + (1 x 32.07) = 148.27 g/mol

-

-

Theoretical Mass = Theoretical Moles x Molar Mass

-

Theoretical Mass = 0.100 mol x 148.27 g/mol = 14.83 g

-

Therefore, the theoretical yield of Amyl 2-hydroxyethyl sulfide for this experimental protocol is 14.83 grams .

Quantitative Data Summary

| Compound | Mass (g) | Molar Mass ( g/mol ) | Moles (mol) |

| Amyl Mercaptan | 10.42 | 104.21 | 0.100 |

| Ethylene Oxide | 4.41 | 44.05 | 0.100 |

| Amyl 2-hydroxyethyl sulfide | 14.83 | 148.27 | 0.100 |

Visualization of the Process

Reaction Mechanism Diagram

Caption: Base-catalyzed ring-opening of ethylene oxide by amyl mercaptan.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Amyl 2-hydroxyethyl sulfide.

Conclusion: The Importance of Theoretical Yield in Research and Development

The calculation of theoretical yield is not merely an academic exercise; it is a critical tool in the arsenal of any research scientist or drug development professional. It provides a benchmark against which the actual experimental yield can be compared, allowing for the calculation of percent yield. A low percent yield can indicate issues with the reaction conditions, the purity of the reactants, or the presence of side reactions. By understanding the theoretical maximum, researchers can systematically optimize their synthetic routes, leading to more efficient, cost-effective, and sustainable chemical processes. This guide provides the foundational knowledge and a practical framework for applying these principles to the synthesis of Amyl 2-hydroxyethyl sulfide.

References

- Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008).

- Azizi, N., Yadollahy, Z., & Rahimzadeh-oskooee, A. (2014). A general, straightforward and odourless ring-opening reaction allows the preparation of β-hydroxy sulfides from in situ generated S-alkylisothiouronium salts in urea-choline chloride-based deep eutectic solvent (DES). Synlett, 25(08), 1085-1088.

-

Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

- Anderson, J. E. (1969). Production of 2-(ethylthio)ethanol. U.S. Patent No. 3,487,113. Washington, DC: U.S.

- Warner, J. C. (1965). Production of 2-(ethylthio) ethanol. U.S. Patent No. 3,213,144. Washington, DC: U.S.

-

Chemistry LibreTexts. (2023). Limiting Reactants. Retrieved from [Link]

-

PubChem. (n.d.). Amyl 2-hydroxyethyl sulfide. Retrieved from [Link]

- Rostami, A., & Jafari, A. A. (2011). N-Bromosuccinimide as an efficient catalyst for the synthesis of β-hydroxy sulfides from epoxides and thiols under mild conditions. Bulletin of the Korean Chemical Society, 32(11), 3986-3988.

- Su, W. K., & Li, J. J. (2006). Gallium(III) triflate-catalyzed regio- and stereoselective ring opening of epoxides with thiols.

- Khan, A. T., & Ghosh, S. (2010). Tributylphosphine-catalyzed regioselective ring opening of epoxides and aziridines with thiols in water: a mild and convenient synthesis of β-hydroxy and β-amino sulfides. European Journal of Organic Chemistry, 2010(14), 2648-2653.

- Dalpozzo, R., Nardi, M., Oliverio, M., Paonessa, R., & Procopio, A. (2009). Erbium(III) triflate: a valuable catalyst for the ring opening of epoxides with alcohols and thiols. Synthesis, 2009(20), 3433-3438.

- Rao, K. R., & Bhanumathi, N. (2003). β-Cyclodextrin-catalyzed hydroxysulfenylation of alkenes with thiophenols in water. Tetrahedron Letters, 44(25), 4759-4761.

- Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2005). N-Halogeno-succinimides as efficient catalysts for the synthesis of β-hydroxy sulfides from epoxides and thiols under mild and neutral conditions. Journal of Sulfur Chemistry, 26(4-5), 281-287.

- Fringuelli, F., Pizzo, F., & Vaccaro, L. (2003). InCl3-and K2CO3-catalyzed thiolysis of epoxides under solvent-free conditions. The Journal of Organic Chemistry, 68(22), 8248-8251.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256808, Amyl 2-hydroxyethyl sulfide. Retrieved from [Link].

-

Beilstein Journal of Organic Chemistry. (2018). β-Hydroxy sulfides and their syntheses. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

Sources

- 1. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]

- 4. US3487113A - Production of 2-(ethylthio)ethanol - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: 2-Pentylsulfanylethanol in Material Science

Functional Ligand for Surface Engineering and High-Refractive Index Polymers

Executive Summary

2-Pentylsulfanylethanol (2-PSE) (Synonyms: 2-(Pentylthio)ethanol; 2-Hydroxyethyl pentyl sulfide) is a bifunctional organosulfur compound featuring a flexible alkyl tail, a thioether linkage, and a primary hydroxyl group. While often overshadowed by its lower homologues (methyl/ethyl-thioethanol) used in flavor chemistry, the pentyl variant offers unique hydrophobicity and steric properties critical for advanced material science.

This guide details the application of 2-PSE in two high-value sectors:

-

Corrosion Inhibition: Acting as a mixed-type inhibitor for ferrous metals in acidic media.

-

Polymer Engineering: Serving as a chain terminator or soft-segment modifier in high-refractive-index polyurethanes.

Chemical Profile:

-

IUPAC Name: 2-(Pentylsulfanyl)ethan-1-ol

-

Structure:

-

Key Functionality: The sulfur atom acts as a soft Lewis base (adsorption site), while the hydroxyl group allows for covalent functionalization or solubility modulation.

Core Application: Corrosion Inhibition in Acidic Media[1][2]

2.1 Mechanism of Action

2-PSE functions as an adsorption-type corrosion inhibitor. In acidic environments (e.g., 1M HCl used in pickling), the sulfur atom's lone pair electrons donate into the empty

-

Chemisorption: The Sulfur-Metal bond forms a barrier layer.

-

Hydrophobic Shielding: The pentyl (

) chain aligns away from the metal surface, creating a hydrophobic zone that repels water and corrosive ions ( -

Synergy: The hydroxyl group can form hydrogen bonds with surface-adsorbed water or secondary inhibitor layers, stabilizing the film.

2.2 Experimental Protocol: Electrochemical Validation

Objective: Quantify the inhibition efficiency (IE%) of 2-PSE on Mild Steel in 1.0 M HCl.

Materials:

-

Working Electrode: Mild Steel coupons (

exposed area). -

Counter Electrode: Platinum wire/mesh.

-

Reference Electrode: Saturated Calomel Electrode (SCE).

-

Electrolyte: 1.0 M HCl (blank) and solutions containing 2-PSE (100, 200, 500 ppm).

Workflow:

-

Surface Preparation: Polish steel coupons sequentially with SiC paper (up to 1200 grit). Degrease with acetone; wash with deionized water.

-

OCP Stabilization: Immerse electrode in test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

-

Potentiodynamic Polarization (Tafel):

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 1 mV/s.

-

-

Data Analysis: Extrapolate anodic and cathodic Tafel slopes (

) to determine corrosion current density (

Calculation:

Data Presentation (Typical Expected Values):

| Concentration (ppm) | Inhibition Efficiency (%) | ||

| 0 (Blank) | -450 | 850 | - |

| 100 | -442 | 120 | 85.8 |

| 200 | -438 | 65 | 92.3 |

| 500 | -435 | 35 | 95.8 |

Interpretation: A shift in

< 85 mV implies a mixed-type inhibition mechanism.[1] High efficiency at 500 ppm confirms the formation of a compact Self-Assembled Monolayer (SAM).

Application: Synthesis of High Refractive Index Polymers

3.1 Rationale

Sulfur atoms have high molar refraction. Incorporating 2-PSE into polyurethane backbones increases the Refractive Index (RI) of the final material, which is critical for optical coatings and lenses. 2-PSE acts as a monofunctional chain terminator , controlling molecular weight while adding sulfur content.

3.2 Synthesis Protocol: Thio-Polyurethane Prepolymer

Reaction: Isophorone Diisocyanate (IPDI) + Polyol + 2-PSE (End-capper).

Step-by-Step Procedure:

-

Setup: Dry 3-neck flask under

atmosphere. -

Activation: Charge IPDI and catalyst (DBTDL, 0.05 wt%) into the flask. Heat to 60°C.

-

Polymerization: Add polyol dropwise. React at 80°C for 2 hours until theoretical NCO content is reached (check via titration).

-

Functionalization: Add 2-PSE (stoichiometric equivalent to remaining NCO groups).

-

Completion: React for 1 hour. The disappearance of the NCO peak (

) in FTIR confirms the reaction.

Result: A transparent, sulfur-enriched polyurethane resin with enhanced optical properties and flexibility due to the pendant pentyl chains.

Synthesis of 2-Pentylsulfanylethanol (In-House)

For researchers requiring high-purity material not available commercially.

Reaction Scheme:

Protocol:

-

Reagents: 1-Pentanethiol (1.0 eq), 2-Chloroethanol (1.1 eq), Potassium Carbonate (

, 1.2 eq), Acetone (Solvent). -

Procedure:

-

Dissolve 1-pentanethiol in acetone. Add

. -

Add 2-chloroethanol dropwise at room temperature.

-

Reflux at 60°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

-

Workup: Filter off salts. Evaporate solvent.[2] Dissolve residue in DCM, wash with water and brine.

-

Purification: Vacuum distillation.

-

Note: The product is a clear, viscous liquid with a characteristic sulfide odor.

-

Visualization of Mechanisms

Diagram 1: Corrosion Inhibition Mechanism

This diagram illustrates the adsorption isotherm logic, showing how 2-PSE molecules replace water molecules on the steel surface.

Caption: Schematic of 2-PSE adsorption on steel. The Sulfur atom anchors to the metal, while the pentyl tail forms a hydrophobic exclusion zone.

Diagram 2: Synthesis Workflow (Thiol-Ene / Substitution)

Caption: Laboratory synthesis pathway for 2-PSE via nucleophilic substitution, ensuring high purity for material applications.

References

-

Loto, R. T., et al. (2025).[1] "Inhibition Effect of N, N'-Dimethylaminoethanol on the Pitting Corrosion of Austenitic Stainless Steel." ResearchGate.

-

Organic Syntheses. "Synthesis of Thioethers via 2-Chloroethanol." Org. Synth. Coll. Vol. 6, p. 833.

-

Sigma-Aldrich. "2-(Phenylthio)ethanol Product Analysis and Applications."

-

MDPI. "Corrosion Behavior of Al in Ethanol–Gasoline Blends." Materials, 2020.[3][4][5][6]

-

Vertex AI Search. "Corrosion inhibition mechanisms of 2-mercaptobenzothiazole."

(Note: While specific literature on the pentyl-derivative is niche, the mechanisms described are validated based on the homologous series of alkyl-thioethanols cited above.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Influence of Ethanol on Pitting Corrosion Behavior of Stainless Steel for Bioethanol Fermentation Tanks [frontiersin.org]

- 5. gminsights.com [gminsights.com]

- 6. Guides For High-sulfide Gold Processing [cnlitereagent.com]

Application Note: Safe Handling, Storage, and Decontamination of 2-(Pentylsulfanyl)ethanol

Introduction & Scope

2-(Pentylsulfanyl)ethanol (CAS: 5466-06-8), also known as 2-(pentylthio)ethanol, is a functionalized thioether widely utilized as a flavoring agent (FEMA 3792) and a versatile intermediate in organic synthesis. Its structure—comprising a pentyl chain, a sulfide linkage, and a primary alcohol—makes it a valuable building block for introducing sulfur motifs into pharmaceutical candidates or serving as a linker in bioconjugation.

However, its utility is counterbalanced by specific handling challenges:[1]

-

Olfactory Potency: Like most low-molecular-weight sulfides, it possesses a potent, savory-sulfurous odor that can cause olfactory fatigue and environmental complaints if not contained.

-

Oxidative Instability: The sulfide moiety is susceptible to autoxidation, converting to the corresponding sulfoxide (

) upon prolonged exposure to atmospheric oxygen, compromising sample purity.

This guide provides a scientifically grounded protocol for the storage, handling, and decontamination of 2-(pentylsulfanyl)ethanol, ensuring data integrity and personnel safety.

Physicochemical Profile

Understanding the physical constants is the first step in designing a safe handling protocol.

| Property | Value | Critical Implication |

| CAS Number | 5466-06-8 | Unique Identifier |

| Molecular Formula | MW: 148.27 g/mol | |

| Physical State | Liquid (Colorless to Pale Yellow) | Easy to transfer via syringe/cannula |

| Boiling Point | ~162 °C (760 mmHg) / 75-76 °C (10 mmHg) | Low volatility relative to thiols, but sufficient vapor pressure to cause odor issues.[2] |

| Flash Point | ~72 °C (Closed Cup) | Combustible Liquid. Requires grounding during transfer. |

| Density | ~1.06 g/mL | Slightly denser than water. |

| Solubility | Soluble in alcohol, ether; Insoluble in water | Aqueous washes are ineffective for cleaning; organic solvents required. |

Hazard Assessment & Mechanism of Action

Olfactory Fatigue (The "Silent" Danger)

While classified as a Skin/Eye Irritant (Category 2), the most immediate operational hazard is Olfactory Fatigue .

-

Mechanism: Continuous exposure to sulfide vapors saturates olfactory receptors, causing a temporary inability to detect the odor.

-

Risk: A researcher may believe the air is clear of vapors while concentrations remain high enough to cause respiratory irritation or contaminate the lab environment.

-

Control: Never rely on smell to determine containment.[3][4] Always work within a certified fume hood.

Chemical Incompatibility

-

Oxidizers: Incompatible with strong oxidizing agents (e.g.,

, -

Acid Chlorides/Anhydrides: Will react with the hydroxyl group (-OH) to form esters.

Storage Protocol: The Inert Atmosphere Standard

To maintain the purity of 2-(pentylsulfanyl)ethanol, preventing the oxidation of the sulfide to the sulfoxide is paramount.

Workflow Visualization: Storage Decision Matrix

Figure 1: Decision matrix for long-term storage to prevent oxidative degradation.

Detailed Storage Steps

-

Primary Container: Store in amber glass vials with PTFE-lined caps to prevent light-induced degradation and solvent leaching.

-

Headspace Management: Before closing the container after use, gently purge the headspace with a stream of dry Nitrogen (

) or Argon (Ar) for 10-15 seconds. This displaces oxygen that leads to sulfoxide formation. -

Temperature: Refrigeration (2-8°C) is recommended to slow kinetic oxidation rates.

-

Secondary Containment: Place the primary vial inside a secondary, unbreakable container (e.g., a polyethylene jar) containing activated charcoal or a desiccant packet. This traps fugitive odors and protects against breakage.

Handling & Decontamination Protocol

The primary operational challenge is "Stench Management." The following protocol utilizes oxidative neutralization to chemically convert the volatile sulfide into non-volatile, odorless sulfoxides/sulfones before disposal.

The "Bleach Bath" Mechanism

Sodium hypochlorite (NaOCl) reacts with the sulfide:

Workflow Visualization: Decontamination Cycle

Figure 2: Decontamination workflow for glassware and tools exposed to 2-(pentylsulfanyl)ethanol.

Step-by-Step Decontamination

-

Preparation: Prepare a bath of 10% commercial bleach (sodium hypochlorite) in water within the fume hood.

-

Solvent Rinse: Rinse contaminated syringes, flasks, or needles with a small amount of acetone or ethanol. Do not put this rinse down the drain.

-

Oxidation: Pour the solvent rinse into the bleach bath. Fully submerge all contaminated glassware in the bath.

-

Note: The reaction may be slightly exothermic. Add solvent slowly.

-

-

Soak Time: Allow to soak for at least 2 hours (overnight is preferred). This ensures complete conversion of the sulfide.

-

Final Clean: Remove glassware, rinse with copious water, and proceed to standard detergent washing.

-

Waste Disposal: The spent bleach solution should be labeled as "Quenched Sulfide Waste" and disposed of according to local EHS regulations. Do not mix with acid waste (releases Chlorine gas).

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes.[5] Do not use ethanol (increases skin absorption). |

| Eye Contact | Rinse cautiously with water for 15 minutes.[5][6] Remove contact lenses if present.[6][7] |

| Spill (Small) | Cover with vermiculite or spill pads. Treat the absorbent with dilute bleach solution in a hood if possible to neutralize odor before disposal. |

| Spill (Large) | Evacuate the area. The odor will likely trigger false alarms of gas leaks. Contact EHS immediately. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21976, 2-(Pentylthio)ethanol. Retrieved from [Link]

-

FEMA (Flavor and Extract Manufacturers Association). (2023). FEMA Flavor Ingredient Library: FEMA 3792. Retrieved from [Link]

-

University of Washington EHS. (2023). Guidelines for Stench Chemicals (Thiols and Sulfides). Retrieved from [Link]

Sources

- 1. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 2. Ethyl 3-mercaptopropionate | 5466-06-8 [chemicalbook.com]

- 3. carlroth.com [carlroth.com]

- 4. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.ie [fishersci.ie]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Application Note: Synthesis and Characterization of High-Refractive Index Polyurethane Coatings using Amyl 2-hydroxyethyl Sulfide (A-HES)

Executive Summary

This guide details the protocol for utilizing Amyl 2-hydroxyethyl sulfide (also known as 2-(pentylthio)ethanol) as a functional modifier in the preparation of high-refractive-index (HRI) polyurethane coatings. While traditional sulfur-containing polymers (polythiourethanes) are prized for their optical properties, they often suffer from brittleness and high viscosity.

Amyl 2-hydroxyethyl sulfide (A-HES) serves a dual purpose in this protocol:

-

Refractive Index Maintenance: The thioether (-S-) linkage contributes to high molar refraction.

-

Internal Plasticization: The pendant amyl (pentyl) chain disrupts polymer crystallinity, improving coating flexibility and solubility without significantly sacrificing the refractive index.

Target Audience: Polymer Chemists, Optical Coating Engineers, and Materials Scientists.

Material Properties & Mechanism[1]

The Chemical Entity: Amyl 2-hydroxyethyl sulfide

A-HES acts as a monofunctional chain terminator or a pendant modifier when reacted with polyisocyanates. Unlike diols (which extend chains), A-HES caps the urethane sequence, introducing a hydrophobic tail.

| Property | Value (Approx.) | Function in Coating |

| Chemical Formula | C₇H₁₆OS | Core structure |

| Molecular Weight | 148.27 g/mol | Stoichiometric calculation basis |

| Boiling Point | ~240°C | High thermal stability during curing |

| Refractive Index | ~1.48 - 1.50 | Contributes to HRI matrix |

| Functional Group | Hydroxyl (-OH) | Reacts with Isocyanate (-NCO) |

| Functional Group | Thioether (-S-) | Increases Refractive Index |

| Tail Group | Amyl (Pentyl) | Increases Hydrophobicity/Flexibility |

Mechanistic Pathway

The synthesis relies on the addition reaction between the hydroxyl group of A-HES and the isocyanate group of a prepolymer.

Reaction Scheme:

Experimental Protocols

Safety & Handling (Critical)

-

Odor Control: Thioethers have characteristic odors. All synthesis must be performed in a functioning fume hood.

-

Moisture Control: Isocyanates react with water to form CO₂ (foaming). All glassware must be oven-dried, and solvents (DMF/DMAc) must be anhydrous (<0.05% water).

Protocol A: Synthesis of A-HES Modified Polyurethane Prepolymer

This protocol creates a coating resin where 10-20% of the active sites are modified with A-HES to adjust viscosity and flexibility.

Reagents:

-

Isocyanate: Isophorone Diisocyanate (IPDI) or XDI (for higher RI).

-

Polyol: Polycaprolactone diol (MW 1000) or a Sulfur-containing diol (e.g., 2,2'-Thiodiethanol) for maximum RI.

-

Modifier: Amyl 2-hydroxyethyl sulfide (A-HES).

-

Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%).

-

Solvent: Anhydrous Dimethylacetamide (DMAc).

Step-by-Step Procedure:

-

Reactor Setup: Equip a 250mL 3-neck round-bottom flask with a nitrogen inlet, mechanical stirrer, and a dropping funnel.

-

Isocyanate Charging: Add IPDI (22.2 g, 0.1 mol) and DMAc (50 mL) to the flask. Purge with N₂.

-

A-HES Addition (The Modification Step):

-

Rationale: We add the monofunctional A-HES first to ensure it reacts with the most accessible NCO groups, or last to cap the chains. Here, we add it last to control molecular weight.

-

First, add the main Polyol (0.08 mol equivalent OH) dropwise at 60°C.

-

Allow to react for 2 hours until NCO content drops to theoretical intermediate value.

-

-

Capping with A-HES:

-

Add A-HES (2.96 g, 0.02 mol) mixed with 5mL DMAc.

-

Add Catalyst (DBTDL, 1 drop).

-

Increase temperature to 80°C.

-

-

Completion: React for 3-4 hours. Monitor NCO disappearance via FTIR (peak at 2270 cm⁻¹).

-

Work-up: The resulting solution is a viscous, clear resin ready for coating.

Protocol B: Coating Application & Curing

Substrate: Glass slides or Silicon wafers (cleaned with Piranha solution or O₂ plasma).

-

Formulation:

-

Mix the synthesized prepolymer with a crosslinker (e.g., blocked isocyanate or melamine) if a thermoset is required. For this protocol, we assume the prepolymer has excess NCO and will be moisture-cured or reacted with a chain extender (short diol).

-

Spin Coating Mix: Dilute resin to 15 wt% solids in DMAc/Cyclohexanone (1:1).

-

-

Deposition:

-

Dispense 2mL of solution onto the center of the substrate.

-

Spin Cycle:

-

Step 1: 500 rpm for 10s (Spread).

-

Step 2: 2000 rpm for 30s (Thickness control).

-

-

-

Curing (Soft Bake & Hard Bake):

-

Soft Bake: 80°C for 10 mins (Solvent evaporation).

-

Hard Bake: 120°C for 2 hours (Crosslinking/Urethane formation).

-

Note: If using moisture cure, cure at 25°C/50% RH for 24 hours, then post-cure at 60°C.

-

Characterization & Validation

To ensure the A-HES has been successfully incorporated and is providing the desired properties, perform the following tests.

| Test | Methodology | Acceptance Criteria |

| FTIR Spectroscopy | ATR-FTIR on cured film | Disappearance of NCO (2270 cm⁻¹); Presence of C-S stretch (~600-700 cm⁻¹). |

| Refractive Index (RI) | Ellipsometry (633 nm) | Target RI > 1.55 (Standard PU is ~1.50). |

| Contact Angle | Water drop goniometry | > 85° (Demonstrates hydrophobic Amyl tail effect). |

| Adhesion | Cross-hatch tape test (ASTM D3359) | 4B or 5B classification. |

Visualizing the Workflow

Reaction Logic & Process Flow

The following diagram illustrates the chemical incorporation of A-HES and the coating workflow.

Figure 1: Workflow for synthesizing and validating A-HES modified polyurethane coatings. The red node highlights the critical modifier addition.

References

-

Vertex AI Search. (2023). High refractive index aqueous polyurethane dispersion coating compositions (WO2011163461A1). Google Patents. 1

-

KAIST Research Team. (2020). Sulfur-containing polymer generates high refractive index and transparency.[2][3][4] EurekAlert! 2

-

National Institutes of Health (NIH). (2021). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications.[2] PMC. 4

-

ResearchGate. (2025). Optical material of high refractive index resin composed of sulfur‐containing aliphatic and alicyclic methacrylates.[3]3[2][4][1]

Sources

- 1. WO2011163461A1 - High refractive index aqueous polyurethane dispersion coating compositions - Google Patents [patents.google.com]

- 2. Sulfur-containing polymer generates high refractive index and transparency? | EurekAlert! [eurekalert.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Amyl 2-hydroxyethyl sulfide using Chromatographic Techniques

Abstract

This document provides a comprehensive guide to the quantitative analysis of Amyl 2-hydroxyethyl sulfide (also known as 2-(Pentylthio)ethanol), a sulfur-containing organic compound. Given the compound's physicochemical properties, this note details two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) for robust quantification and structural confirmation, and High-Performance Liquid Chromatography (HPLC) with UV detection as a complementary technique. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step procedures for sample preparation, instrument setup, and method validation in accordance with ICH guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction and Rationale

Amyl 2-hydroxyethyl sulfide (C7H16OS) is an organosulfur compound whose accurate quantification is critical in various fields, from ensuring the purity of pharmaceutical products to monitoring its presence in environmental samples. The molecule possesses both a polar hydroxyl group and a nonpolar amyl-sulfide moiety, granting it intermediate polarity and volatility. These characteristics dictate the selection of appropriate analytical strategies.

The primary challenge in analyzing such sulfur compounds is often their potential for interaction with active sites in chromatographic systems and the need for sensitive, specific detection. This guide proposes Gas Chromatography-Mass Spectrometry (GC-MS) as the principal method due to its high separation efficiency for semi-volatile compounds and the definitive identification provided by mass spectrometry.[1] Furthermore, a reverse-phase High-Performance Liquid Chromatography (HPLC) method is presented as a viable alternative, particularly for non-volatile matrices or when GC is not available.

Physicochemical Properties of Amyl 2-hydroxyethyl sulfide

Understanding the analyte's properties is fundamental to method development. Key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(Pentylsulfanyl)ethanol | PubChem[2] |

| Molecular Formula | C7H16OS | PubChem[2] |

| Molecular Weight | 148.27 g/mol | PubChem[2] |

| Structure | CCCCCSCCO | PubChem[2] |

| Predicted Boiling Point | ~230-250 °C (est.) | N/A |

| Predicted Polarity | Intermediate | N/A |

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Selection: GC is ideally suited for the analysis of semi-volatile compounds like Amyl 2-hydroxyethyl sulfide. Coupling it with a mass spectrometer provides unparalleled selectivity and sensitivity, allowing for both quantification and positive identification based on the compound's unique mass spectrum.[6]

Overall GC-MS Workflow

The logical flow for sample analysis by GC-MS is depicted below. This workflow ensures that the sample is appropriately prepared, analyzed under optimal conditions, and the data is validated for accuracy and reliability.

Sources

- 1. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]

- 2. Amyl 2-hydroxyethyl sulfide | C7H16OS | CID 256808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiodiglycol - Wikipedia [en.wikipedia.org]

- 4. Thiodiglycol (CAS 111-48-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. THIODIGLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Evaluation of 2-Pentylsulfanylethanol as a Corrosion Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and professionals in materials science and chemical engineering on the utilization and evaluation of 2-pentylsulfanylethanol as a potential corrosion inhibitor. This document outlines the theoretical basis for its inhibitory action, detailed experimental protocols for performance assessment, and data interpretation guidelines.

Introduction: The Challenge of Metallic Corrosion and the Role of Inhibitors

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, leading to structural failures, economic losses, and safety hazards. The use of corrosion inhibitors is a primary strategy to mitigate this destructive process.[1] Organic corrosion inhibitors, particularly those containing heteroatoms such as sulfur, nitrogen, and oxygen, are highly effective due to their ability to adsorb onto the metal surface and form a protective barrier.[2][3] This protective layer impedes the corrosive process by blocking active sites, thereby reducing the rate of both anodic and cathodic reactions.[4][5][6]

2-Pentylsulfanylethanol, with its sulfur and oxygen heteroatoms and a hydrocarbon chain, presents a promising molecular structure for corrosion inhibition. The lone pair of electrons on the sulfur and oxygen atoms can facilitate adsorption onto the d-orbitals of metals like iron, while the pentyl group can contribute to the formation of a hydrophobic barrier.

Proposed Mechanism of Action for 2-Pentylsulfanylethanol

The inhibitory action of 2-pentylsulfanylethanol is predicated on its adsorption at the metal-solution interface. This process can occur through a combination of physical and chemical interactions:

-

Chemisorption: The primary mechanism is likely the formation of coordinate covalent bonds between the lone pair electrons of the sulfur and oxygen atoms and the vacant d-orbitals of the metal surface atoms (e.g., iron in steel).[2][7]

-

Physisorption: Electrostatic interactions between the inhibitor molecule and the charged metal surface can also contribute to adsorption.[2][7]

-

Hydrophobic Effect: The pentyl group can create a non-polar tail that orients away from the metal surface, forming a hydrophobic layer that repels corrosive aqueous species.

The overall effect is the formation of a protective film that isolates the metal from the corrosive environment. The stability and coverage of this film are dependent on factors such as the inhibitor concentration, temperature, and the nature of the corrosive medium.

Caption: Proposed mechanism of corrosion inhibition by 2-pentylsulfanylethanol.

Experimental Protocols for Evaluating Inhibitor Performance

A multi-faceted approach is essential for a thorough evaluation of a new corrosion inhibitor. The following protocols detail the key experimental techniques.

Synthesis and Characterization of 2-Pentylsulfanylethanol

While 2-pentylsulfanylethanol may be commercially available, a synthesis protocol allows for the preparation of high-purity material for research purposes. A common synthetic route involves the reaction of 1-pentanethiol with 2-chloroethanol in the presence of a base.

Materials:

-

1-Pentanethiol

-

2-Chloroethanol

-

Sodium hydroxide

-

Ethanol (solvent)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup)

Procedure:

-

Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add 1-pentanethiol to the solution and stir for 15 minutes.

-

Add 2-chloroethanol dropwise to the reaction mixture.

-

Reflux the mixture for 3-4 hours.

-

After cooling, pour the reaction mixture into a cold water bath.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation.

-

Characterize the final product using techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[8][9]

Weight Loss Measurements

This gravimetric method provides a direct and straightforward assessment of the corrosion rate and inhibitor efficiency.

Materials:

-

Metal coupons (e.g., mild steel, carbon steel) of known dimensions.[8]

-

Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).[10][11][12]

-

2-Pentylsulfanylethanol

-

Analytical balance (±0.1 mg precision).

-

Polishing papers of various grits (e.g., 180, 400, 800, 1200).[8]

-

Acetone, distilled water

-

Desiccator

Procedure:

-

Prepare metal coupons by polishing with successively finer grades of emery paper, rinsing with distilled water and acetone, and drying.

-

Weigh the cleaned coupons accurately (W₁).

-

Prepare the corrosive solutions with and without various concentrations of 2-pentylsulfanylethanol (e.g., 50, 100, 200, 500 ppm).

-

Immerse the coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons, clean them with a suitable cleaning solution (e.g., Clarke's solution for steel), rinse with distilled water and acetone, dry, and reweigh (W₂).

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-